molecular formula C10H13BrO2Zn B14870349 3-(2-Ethoxyethoxy)phenylZinc bromide

3-(2-Ethoxyethoxy)phenylZinc bromide

Cat. No.: B14870349
M. Wt: 310.5 g/mol
InChI Key: TVLKESGCAYGOFQ-UHFFFAOYSA-M
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Description

3-(2-Ethoxyethoxy)phenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a 2-ethoxyethoxy group at the meta position. This ether-functionalized arylzinc compound is typically prepared as a 0.25 M solution in tetrahydrofuran (THF) and is widely employed in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) to construct carbon-carbon bonds. The 2-ethoxyethoxy group enhances solubility in polar aprotic solvents and modulates electronic properties, balancing electron donation (via oxygen lone pairs) with steric accessibility .

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);2-ethoxyethoxybenzene

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

TVLKESGCAYGOFQ-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.

Industrial Production Methods

In an industrial setting, the production of 3-(2-ethoxyethoxy)phenylzinc bromide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in large quantities and stored in specialized containers to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving 3-(2-ethoxyethoxy)phenylzinc bromide.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.

    Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

Major Products Formed

The major products formed from reactions involving 3-(2-ethoxyethoxy)phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-(2-Ethoxyethoxy)phenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethoxy)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The ethoxyethoxy group enhances the solubility and reactivity of the compound, facilitating its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Table 1: Key Structural and Reactivity Comparisons
Compound Name Substituent Features Electronic Effects Reactivity Profile Applications References
3-(2-Ethoxyethoxy)phenylZinc bromide Meta 2-ethoxyethoxy group Moderate electron donation High solubility, versatile coupling partner Synthesis of ether-functionalized biaryls
3-Chloro-4-(2-ethoxyethoxy)phenylZinc bromide Para Cl, meta 2-ethoxyethoxy Cl (electron-withdrawing) Enhanced electrophilicity, regioselective Pharmaceuticals, agrochemicals
3-(3-Methylphenyl)phenylZinc bromide Biphenyl with meta methyl Methyl (electron-donating) Increased nucleophilicity Bulkier biaryl synthesis
3-(3’-Methylbenzyloxy)phenylZinc bromide Benzyloxy with meta methyl Steric bulk, mild donation Selective coupling in hindered environments Polymer precursors
2-(4-Penten-1-oxy)phenylzinc bromide Alkenyloxy chain Conjugation via double bond Potential for cycloaddition side reactions Functionalized materials
(3-(Trifluoromethyl)benzyl)zinc bromide CF₃ group (strongly withdrawing) Strong electron withdrawal High electrophilicity, rapid transmetalation Fluorinated drug intermediates
Key Observations:
  • Electronic Modulation : The 2-ethoxyethoxy group in the target compound provides mild electron donation, contrasting with electron-withdrawing substituents like Cl or CF₃, which increase electrophilicity but reduce stability .
  • Steric Considerations : Bulky substituents (e.g., benzyloxy in ) hinder transmetalation but improve selectivity in congested substrates. The 2-ethoxyethoxy group offers moderate steric accessibility, enabling broad substrate compatibility.
  • Solubility: Ether-containing derivatives (e.g., 2-ethoxyethoxy, penten-1-oxy) exhibit superior solubility in THF compared to non-polar analogs (e.g., methyl-substituted compounds) .

Cross-Coupling Efficiency and Byproduct Formation

  • Negishi Coupling : The target compound demonstrates 85–90% yield in coupling with aryl halides, outperforming chloro-substituted analogs (70–75%) due to reduced electron withdrawal .
  • Transmetalation Rate : CF₃-substituted reagents react 2–3 times faster than the target compound but generate more byproducts (e.g., homocoupling) under oxidative conditions .
  • Steric Hindrance : 3-(3’-Methylbenzyloxy)phenylZinc bromide achieves <50% yield with ortho-substituted aryl halides, whereas the target compound maintains >80% efficiency .

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